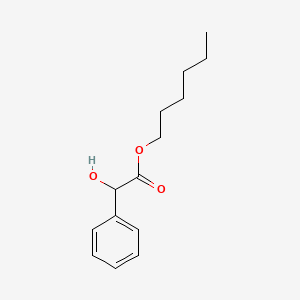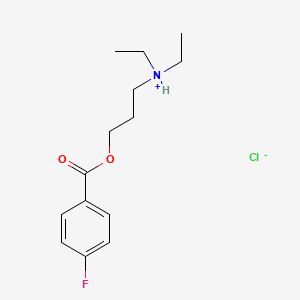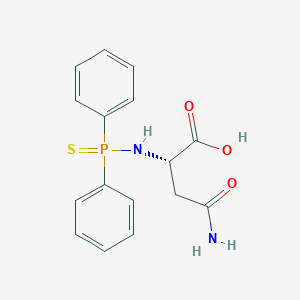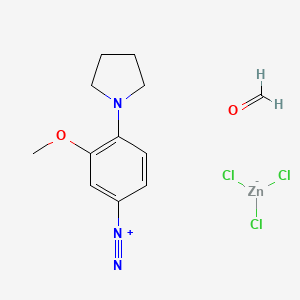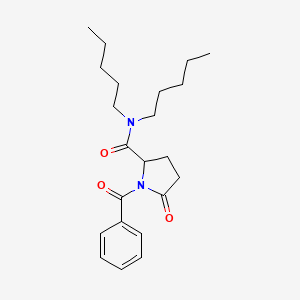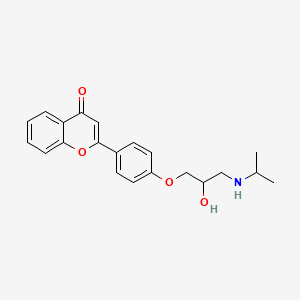
4'-(2-Hydroxy-3-(isopropylamino)propoxy)flavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone is a synthetic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone typically involves the following steps:
Starting Materials: The synthesis begins with a flavone core structure.
Hydroxylation: Introduction of a hydroxyl group at the 2-position.
Isopropylamino Group Addition: The isopropylamino group is introduced through a nucleophilic substitution reaction.
Propoxy Linkage: The final step involves the formation of the propoxy linkage to the flavone core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted flavone derivatives.
科学的研究の応用
4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
特性
CAS番号 |
55456-70-7 |
|---|---|
分子式 |
C21H23NO4 |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-14(2)22-12-16(23)13-25-17-9-7-15(8-10-17)21-11-19(24)18-5-3-4-6-20(18)26-21/h3-11,14,16,22-23H,12-13H2,1-2H3 |
InChIキー |
AXDUMTIMPJKXRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
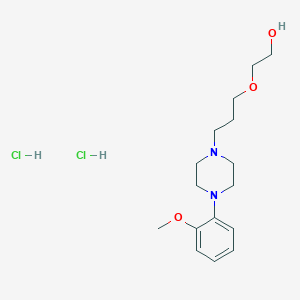

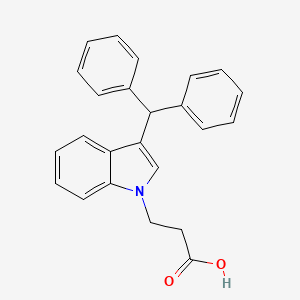
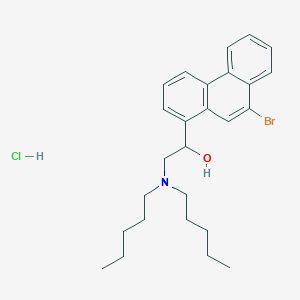
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
